The synthesis of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride can be achieved through several methods, primarily involving the introduction of iodine into the pyrazole ring followed by amination reactions.
The molecular structure of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride features a pyrazole ring with a methyl group at the 1-position and an iodine atom at the 4-position. The methanamine group is attached to the 5-position of the pyrazole ring.
Key structural characteristics include:
The compound's structural formula can be represented as follows:
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride can participate in several chemical reactions due to its functional groups:
These reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
The mechanism of action for (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride largely depends on its applications in medicinal chemistry. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The physical and chemical properties of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 237.04 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Due to its structural features, this compound is expected to exhibit moderate solubility in polar solvents and may show reactivity under specific conditions .
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride has potential applications in various scientific fields:
The regioselective introduction of iodine at the C-4 position of the pyrazole ring is a critical step in synthesizing (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride. Direct electrophilic iodination of preformed pyrazoles faces challenges due to the electron-deficient nature of the heterocycle and competing substitution patterns. Modern approaches leverage in situ generation of pyrazoles coupled with iodination:
Table 1: Comparison of Pyrazole Iodination Methods
Method | Key Reagents/Conditions | Regioselectivity (C-4) | Yield Range |
---|---|---|---|
KIO₃/PhSeSePh catalysis | KIO₃, (PhSe)₂, acid, 60-80°C | High (>85%) | 70-90% |
Iodocyclization | I₂, NaHCO₃ (rt), then AcOH | High | 60-75% |
Electrophilic (Classical) | I₂, HNO₃ or H₂O₂, 80-100°C | Low-Moderate | 30-65% |
Introduction of the aminomethyl group at C-5 typically follows iodination due to compatibility constraints. Key pathways include:
Conversion of the free base amine to (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride requires precise control to ensure stoichiometry, crystallinity, and purity:
Table 2: Hydrochloride Salt Formation Optimization Parameters
Parameter | Optimal Condition | Impact on Product |
---|---|---|
HCl Equivalents | 1.05-1.1 eq. | Prevents di-HCl; maintains crystallinity |
Solvent System | Ethanol/Ethyl Acetate (4:1) | High yield (>92%); defined crystals |
Reaction Temperature | 0-5°C (addition); rt (workup) | Minimizes decomposition |
Crystallization Method | Seeded cooling (-0.5°C/min) | >99% purity; uniform particle size |
Stoichiometry during salt formation dictates whether the mono- or dihydrochloride is obtained, significantly altering physicochemical properties:
Translating laboratory routes to industrial production of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride faces multifaceted hurdles:
Table 3: Scalability Solutions for Key Synthetic Steps
Challenge | Laboratory Practice | Industrial Solution | Impact |
---|---|---|---|
C-4 Iodination | KIO₃/(PhSe)₂ batch reaction | I₂/O₂ catalysis; selenium-free ligands | 30% cost reduction; >99.5% purity |
Aminomethyl Purity | Excess NH₃ (10 eq.), 48h | Flow reactor (NH₃ 3 eq., 120°C, 10 min) | 90% yield; reduced waste |
Dihydrochloride Impurity | Manual HCl titration | Automated pH-stat with FTIR monitoring | Mono-HCl selectivity >99.8% |
Metal Removal | Filtration | In-line chelating resin columns | Cu < 1 ppm |
The synthesis of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride exemplifies modern heterocyclic chemistry challenges, where regioselective halogenation, nucleophilic amination, and salt stoichiometry control converge. Advances in continuous processing and computational optimization are pivotal for industrial adoption [3] [5] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1